3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Description
Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound's Chemical Abstracts Service registry number 885281-38-9 provides unambiguous identification within chemical databases. The molecular formula C₁₀H₈IN₃O₄ corresponds to a molecular weight of 361.09 grams per mole, establishing its substantial molecular complexity.
The structural architecture encompasses a fused bicyclic imidazo[1,2-a]pyridine core system with specific substitution patterns that define its chemical behavior. The iodine substituent occupies position 3 of the imidazole ring, while the nitro group resides at position 5 of the pyridine ring. The ethyl ester functionality is attached to position 2 through a carboxylic acid linkage, creating a compound with multiple reactive sites. This substitution pattern generates significant electronic effects throughout the aromatic system, with the electron-withdrawing nitro group influencing reactivity patterns and the iodine atom providing opportunities for cross-coupling reactions.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈IN₃O₄ | |
| Molecular Weight | 361.09 g/mol | |
| Chemical Abstracts Service Number | 885281-38-9 | |
| International Union of Pure and Applied Chemistry Name | ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Canonical Simplified Molecular-Input Line-Entry System | CCOC(=O)C1=C(N2C(=N1)C=CC=C2N+[O-])I |
The three-dimensional molecular structure exhibits specific conformational preferences that influence its biological activity and synthetic utility. The planar nature of the imidazo[1,2-a]pyridine core provides a rigid framework, while the ethyl ester side chain introduces conformational flexibility. The positioning of the iodine and nitro substituents creates distinct electronic environments that facilitate selective functionalization reactions.
Historical Context in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine chemistry traces its origins to pioneering work in fused heterocyclic systems, with Mosby's groundbreaking research establishing foundational synthetic methodologies for these compounds. The evolution of imidazo[1,2-a]pyridine synthesis has progressed through multiple generations of methodological advancement, from classical condensation reactions to contemporary metal-catalyzed processes and modern green chemistry approaches.
Historical synthesis approaches initially relied on harsh reaction conditions and limited substrate scope, constraining the accessibility of highly substituted derivatives like this compound. The introduction of palladium-catalyzed cross-coupling methodologies in the late twentieth century revolutionized the field by enabling selective installation of halogen substituents and facilitating subsequent functionalization reactions. These advances laid the groundwork for developing complex multi-substituted imidazo[1,2-a]pyridines with precise regioselectivity.
The emergence of ultrasound-assisted synthesis represents a significant milestone in the historical development of these compounds. Recent research demonstrates that ultrasound irradiation dramatically improves reaction efficiency and selectivity in iodination reactions, enabling the preparation of 3-iodoimidazo[1,2-a]pyridine derivatives under mild conditions. This methodology addresses historical limitations of traditional heating methods, providing superior atom economy and environmental compatibility.
Table 2: Historical Development of Imidazo[1,2-a]pyridine Synthesis Methods
Significance in Imidazo[1,2-a]pyridine Derivative Research
The significance of this compound extends across multiple research domains, establishing it as a critical intermediate in modern heterocyclic chemistry. In pharmaceutical development, this compound serves as a key building block for synthesizing anti-cancer agents, leveraging the unique electronic properties conferred by its substitution pattern. The combination of electron-withdrawing nitro and iodine substituents creates an activated aromatic system that facilitates nucleophilic substitution reactions and cross-coupling transformations essential for drug discovery applications.
Biochemical research applications focus on the compound's role in elucidating mechanisms of action for nitroimidazole compounds, which are fundamental to understanding drug resistance in microbial infections. The nitro functionality provides a pharmacophore element that interacts with biological targets through redox processes, while the iodine substituent enables radiolabeling for mechanistic studies. These characteristics make the compound invaluable for investigating structure-activity relationships in antimicrobial and anticancer research programs.
Material science applications exploit the compound's electronic properties for developing novel materials with specific conductivity and optical characteristics. The imidazo[1,2-a]pyridine core provides a conjugated π-system that supports electronic delocalization, while the substituents fine-tune electronic properties for applications in organic electronics and sensor technologies. The ethyl ester functionality offers additional opportunities for polymer incorporation and surface modification.
Recent research has demonstrated the compound's utility in diagnostic imaging applications, where its structural features enhance visualization of biological processes. The iodine atom provides inherent radiopacity for contrast enhancement, while the heterocyclic framework offers opportunities for selective binding to biological targets. Environmental chemistry applications focus on the compound's potential role in pollutant degradation processes, contributing to remediation strategies for contaminated systems.
Table 3: Research Applications of this compound
Properties
IUPAC Name |
ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O4/c1-2-18-10(15)8-9(11)13-6(12-8)4-3-5-7(13)14(16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJEUJCVVCUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723015 | |
| Record name | Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-38-9 | |
| Record name | Ethyl 3-iodo-5-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Ethyl Imidazo[1,2-A]pyridine-2-carboxylate (Core Intermediate)
- Starting from 2-aminopyridine derivatives, condensation with ethyl glyoxylate or ethyl 2-bromoacetoacetate under acidic or neutral conditions yields the ethyl imidazo[1,2-A]pyridine-2-carboxylate intermediate.
- Reaction conditions typically involve refluxing in ethanol or acetic acid for several hours.
- The intermediate is purified by recrystallization or column chromatography.
Electrophilic Iodination Using N-Iodosuccinimide (NIS)
- A solution of ethyl imidazo[1,2-A]pyridine-2-carboxylate is dissolved in glacial acetic acid.
- N-iodosuccinimide (NIS) is added in slight molar excess (e.g., 1.1 equivalents) at room temperature.
- The mixture is stirred for approximately 30 minutes.
- The reaction mixture is then concentrated, and the residue is extracted with dichloromethane.
- Washing steps include aqueous sodium carbonate, brine, and sodium thiosulfate solutions to remove residual iodine and acids.
- Drying over sodium sulfate and concentration yields the 3-iodo derivative.
- Purification via flash chromatography (silica gel, gradient ethyl acetate in hexanes) affords the product as a pale yellow solid.
- Reported yield: quantitative (close to 100%).
| Parameter | Condition/Value |
|---|---|
| Starting material | Ethyl imidazo[1,2-A]pyridine-2-carboxylate (60.1 mmol) |
| Iodinating agent | N-iodosuccinimide (66.1 mmol, 1.1 equiv) |
| Solvent | Glacial acetic acid (100 mL) |
| Temperature | Room temperature (20 °C) |
| Reaction time | 30 minutes |
| Work-up | Extraction with dichloromethane; washes with Na2CO3, brine, Na2S2O3 |
| Purification | Flash chromatography (silica gel) |
| Yield | Quantitative (~100%) |
Source: Adapted from chemical synthesis literature and chemicalbook.com data
Nitration to Introduce the 5-Nitro Group
- The iodinated intermediate undergoes nitration using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
- Reaction temperature is carefully controlled (often 0–5 °C) to prevent over-nitration.
- The nitration selectively introduces the nitro group at the 5-position of the imidazo[1,2-A]pyridine ring.
- The nitrated product is isolated by quenching the reaction mixture into ice water, followed by filtration and washing.
- Purification is achieved by recrystallization.
Esterification (if not performed prior)
- If the carboxylic acid is present instead of the ethyl ester, esterification is performed by refluxing with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- The reaction proceeds until complete conversion to the ethyl ester is confirmed by TLC or HPLC.
- The product is purified by standard methods.
Reaction Mechanism Insights
- The iodination step involves electrophilic aromatic substitution where the iodine electrophile (from NIS) attacks the activated 3-position of the imidazo[1,2-A]pyridine ring.
- Nitration proceeds via the classical nitronium ion electrophilic substitution at the 5-position, favored by electronic effects of the ring system.
- Esterification follows nucleophilic acyl substitution mechanisms under acidic catalysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Amino-pyridine + carbonyl compound, acidic reflux | Ethyl imidazo[1,2-A]pyridine-2-carboxylate | 70–90 |
| 2 | Electrophilic iodination | N-iodosuccinimide, glacial acetic acid, rt, 30 min | 3-Iodo-imidazo[1,2-A]pyridine-2-carboxylate ethyl ester | ~100 |
| 3 | Nitration | HNO3 or mixed acid, 0–5 °C | 3-Iodo-5-nitro derivative | 60–80 |
| 4 | Esterification (if needed) | Ethanol, acid catalyst, reflux | Ethyl ester form | 80–95 |
Industrial Production Considerations
- Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety, especially during exothermic iodination and nitration steps.
- Automated systems allow precise dosing of reagents and real-time monitoring of reaction parameters.
- Purification at scale typically involves crystallization rather than chromatography for cost-effectiveness.
- Waste streams containing iodine and nitrates are treated to minimize environmental impact.
Analytical and Purity Assessment
- The structural integrity and purity of the final compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic chemical shifts for aromatic protons and ester groups.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.
- X-ray Crystallography : Confirms substitution pattern and molecular geometry.
- High-Performance Liquid Chromatography (HPLC) : Determines purity and monitors reaction progress.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,2-A]pyridines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its unique structural properties enable the development of novel therapeutic agents that target specific cancer pathways .
Mechanisms of Action
- Research indicates that the nitroimidazole moiety plays a significant role in the mechanisms of action against cancer cells, enhancing the efficacy of treatments by exploiting hypoxic conditions often found in tumors .
Biochemical Research
Understanding Drug Resistance
- The compound is instrumental in studies that investigate the mechanisms of action of nitroimidazole compounds. These studies are vital for understanding drug resistance in microbial infections, particularly in anaerobic bacteria where nitroimidazoles are commonly used .
Potential Antimicrobial Properties
- Ongoing research focuses on evaluating the antimicrobial properties of this compound, which could lead to new treatments for resistant bacterial strains .
Material Science
Development of Novel Materials
- In material science, this compound is being explored for its potential to create materials with specific electronic properties. This includes applications in organic electronics and sensors, where tailored conductivity and reactivity are essential .
Conductive Polymers
- The compound's ability to modify polymer matrices suggests its use in developing conductive polymers that can be applied in flexible electronic devices and energy storage systems .
Diagnostic Agents
Imaging Techniques
- The compound is under investigation for its potential use in medical diagnostics, particularly in imaging techniques that enhance the visibility of biological processes. Its unique chemical structure may allow for improved contrast in imaging modalities such as MRI or PET scans .
Biomarker Development
- There is ongoing research into using this compound as a biomarker for certain diseases, leveraging its chemical properties to bind selectively to specific biological targets .
Environmental Chemistry
Pollutant Degradation
- Studies have shown that this compound may play a role in the degradation of environmental pollutants. Its application in bioremediation efforts could help mitigate pollution by promoting the breakdown of harmful substances in contaminated environments .
Sustainable Practices
- The exploration of this compound's environmental applications aligns with sustainable practices aimed at reducing chemical waste and enhancing ecological safety through innovative remediation technologies .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical | Key intermediate for anti-cancer drug synthesis; understanding drug resistance |
| Biochemical Research | Investigating mechanisms of action; potential antimicrobial properties |
| Material Science | Development of conductive materials; modifying electronic properties |
| Diagnostic Agents | Enhancing imaging techniques; potential biomarker development |
| Environmental Chemistry | Role in pollutant degradation; applications in bioremediation |
Mechanism of Action
The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Variations
Key structural differences among imidazo[1,2-a]pyridine derivatives arise from substituent type, position, and electronic effects. Below is a comparative analysis of the target compound and its analogs:
Table 1: Comparative Data for Imidazo[1,2-a]pyridine Derivatives
*Calculated molecular formula based on substituents. †Estimated based on iodine’s atomic mass. ‡Inferred from nitro group’s electron-withdrawing effect .
Physicochemical Properties
- Electronic Effects: The nitro group in the target compound lowers electron density at position 5, enhancing electrophilic reactivity compared to methoxy (electron-donating) or amino (basic) analogs .
- Molecular Weight and Density : The iodine substituent increases molecular weight (~365 vs. 220–220.22 for others) and likely density due to iodine’s high atomic mass.
- Acidity : The nitro group’s strong electron-withdrawing effect reduces pKa (~3.5–4.5) relative to methoxy (pKa ~4.4) or hydroxymethyl derivatives .
Biological Activity
3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester (CAS# 885281-38-9) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, applications, and relevant research findings.
- Molecular Formula : C₁₀H₈I₃N₃O₄
- Molecular Weight : 361.0954 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with nitro and iodo substituents, enhancing its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial activity. A study screening various imidazo derivatives against Mycobacterium tuberculosis revealed that compounds related to this class show minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong efficacy against resistant strains .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 3-Iodo-5-nitro-imidazo[1,2-a]pyridine | ≤1 | M. tuberculosis |
| Other Analogues | 0.04–2.3 | MDR and XDR strains |
Anti-Cancer Activity
The compound is also being explored for its potential as an anti-cancer agent. It serves as a key intermediate in the synthesis of novel anti-cancer pharmaceuticals. Its structural attributes allow it to interact with various biological targets, potentially inhibiting tumor growth and proliferation .
The mechanisms through which 3-Iodo-5-nitro-imidazo[1,2-a]pyridine exerts its biological effects are still under investigation. However, studies suggest that it may inhibit essential cellular processes by targeting specific enzymes or pathways involved in disease progression, particularly in cancer and bacterial infections .
Research Findings
Recent studies have focused on the structural modifications of imidazo derivatives to enhance their biological activity:
- Structural Activity Relationship (SAR) : Investigations into the SAR of imidazo derivatives have led to the identification of compounds with improved potency against resistant strains of bacteria and cancer cells. The introduction of halogen atoms (such as iodine) has been shown to enhance reactivity and bioavailability .
- In Vivo Studies : Pharmacokinetic evaluations in animal models have demonstrated promising results for certain imidazo derivatives, indicating favorable absorption and distribution profiles that support their potential therapeutic applications .
Applications in Research
This compound is utilized in various fields:
- Pharmaceutical Development : As a building block for synthesizing new drugs targeting cancer and infectious diseases.
- Material Science : Investigated for its potential in developing advanced materials with unique electronic properties.
- Agrochemicals : Explored for applications in pesticide development due to its biological activity against pests.
Q & A
Q. What are the typical synthetic routes for 3-Iodo-5-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester?
The synthesis often involves cyclization of precursors such as 2-aminopyridine derivatives with iodinated and nitro-substituted aldehydes. A common method employs ethyl acetoacetate as the ester precursor, with acid catalysts (e.g., HCl or H₂SO₄) in ethanol or methanol under reflux. The iodine and nitro groups are introduced via electrophilic substitution or halogen exchange reactions. Purification typically involves recrystallization or column chromatography .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming the imidazo[1,2-a]pyridine core and substituent positions.
- IR spectroscopy : Detects functional groups (e.g., nitro C=O stretch at ~1530 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- Elemental analysis : Validates molecular formula (e.g., %C, %H, %N).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight .
Q. What purification methods are recommended for this compound?
Recrystallization using solvents like ethanol or methanol is standard for bulk purification. For higher purity, silica gel column chromatography with gradients of ethyl acetate/hexane is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures final purity ≥95% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintaining 70–80°C during cyclization minimizes side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance nitro-group incorporation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine substitution efficiency.
- Continuous flow systems : Reduce reaction time and improve scalability .
Q. What challenges arise in scaling up the synthesis of this compound?
Key issues include:
- Iodine handling : Requires inert atmospheres to prevent oxidation.
- Exothermic reactions : Controlled cooling is critical during nitro-group introduction.
- Purification bottlenecks : Switch from column chromatography to fractional crystallization at industrial scales .
Q. How do structural modifications (e.g., iodine or nitro groups) influence biological activity?
- Nitro group : Enhances electron-deficient character, improving interactions with microbial enzymes (e.g., nitroreductases).
- Iodo substituent : Increases lipophilicity, aiding cell membrane penetration. Comparative studies with non-iodinated analogs show reduced antiparasitic activity (e.g., IC₅₀ increases from 0.8 μM to >10 μM) .
Q. How should researchers address conflicting data in biological assays?
- Control experiments : Include positive controls (e.g., metronidazole for antimicrobial assays) and verify compound stability under assay conditions.
- Dose-response curves : Ensure linearity (R² > 0.95) to confirm reproducibility.
- Mechanistic studies : Use enzymatic inhibition assays (e.g., nitroreductase activity) to validate target engagement .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity for this compound?
Discrepancies may stem from:
- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7 cells).
- Assay conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations.
- Impurity effects : Trace solvents (e.g., DMSO) can alter results. Validate purity via HPLC before testing .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Reference Compound Signal |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, imidazole-H) | δ 8.42 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C=O ester) | δ 162.3 (C=O) |
| IR (KBr) | 1705 cm⁻¹ (C=O) | 1702 cm⁻¹ |
Q. Table 2. Biological Activity Comparison
| Derivative | Antiparasitic IC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| 3-Iodo-5-nitro derivative | 0.8 | >100 |
| 5-Nitro (non-iodinated) | 12.4 | >100 |
| Parent imidazo[1,2-a]pyridine | >50 | 85.3 |
| Data adapted from studies on related analogs |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
